2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride
Overview
Description
“2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1222197-37-6 . It has a molecular weight of 222.67 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride” and its Inchi Code is "1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H" .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 222.67 . The IUPAC name for this compound is “2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride” and its Inchi Code is "1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H" .Scientific Research Applications
Energetic Material Synthesis
2-(5-Nitroiminotetrazol-1-yl)acetic acid, related to the chemical , has been synthesized for use in energetic materials. These materials, comprising nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions, have been characterized and analyzed for potential applications, such as detonation pressures and velocities (Joo et al., 2012).
Pharmacological Properties
A derivative of 1,2,4-triazole containing the thiophene core, structurally similar to the compound of interest, exhibits various biological activities including analgesic, neuroleptic, and anti-inflammatory properties. These compounds can serve as intermediates for the synthesis of amides, hydrazides, and other structures, highlighting their significance in drug development (Salionov, 2015).
Antimicrobial Agent Synthesis
A novel thiazolidine-2,4-dione derivative, structurally similar to 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride, was synthesized as a potent antimicrobial agent. Its solubility and thermodynamic properties in various solvents were studied, offering insights into its potential applications in pharmaceutical and industrial contexts (Blokhina et al., 2021).
Soluble Epoxide Hydrolase Inhibition
The substituted piperazino group, a feature of 2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride, has been incorporated into 1,3-disubstituted urea to produce inhibitors of soluble epoxide hydrolase. This application is significant in treating hypertension and inflammation, demonstrating the compound's relevance in therapeutic development (Huang et al., 2010).
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-7(11)10-4-2-9(3-5-10)6-8(12)13;/h2-6H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFTHLIUXNWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylpiperazin-1-yl)acetic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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